5-Bromo-2-methyl-2H-1,2,3-triazole-4-carbaldehyde
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Overview
Description
5-Bromo-2-methyl-2H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound that contains a triazole ring substituted with a bromine atom at the 5-position, a methyl group at the 2-position, and an aldehyde group at the 4-position. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methyl-2H-1,2,3-triazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-bromo-2-methyl-1H-1,2,3-triazole with a formylating agent such as Vilsmeier-Haack reagent (DMF and POCl3) to introduce the aldehyde group at the 4-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methyl-2H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using common reagents like potassium permanganate (oxidation) or sodium borohydride (reduction).
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Condensation: Amines or hydrazines under acidic or basic conditions.
Major Products
Substitution: 5-Substituted triazoles.
Oxidation: 5-Bromo-2-methyl-2H-1,2,3-triazole-4-carboxylic acid.
Reduction: 5-Bromo-2-methyl-2H-1,2,3-triazole-4-methanol.
Condensation: Imines or hydrazones.
Scientific Research Applications
5-Bromo-2-methyl-2H-1,2,3-triazole-4-carbaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-2-methyl-2H-1,2,3-triazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The triazole ring can engage in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-methyl-1H-1,2,3-triazole-4-carbaldehyde
- 5-Bromo-2-methyl-1H-1,2,3-triazole-4-carbaldehyde
- 5-Bromo-2-methyl-2H-1,2,4-triazole-3-carbaldehyde
Uniqueness
5-Bromo-2-methyl-2H-1,2,3-triazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the bromine atom at the 5-position and the aldehyde group at the 4-position allows for versatile chemical transformations and applications in various fields .
Properties
IUPAC Name |
5-bromo-2-methyltriazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O/c1-8-6-3(2-9)4(5)7-8/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGHQOSAQGPZBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(C(=N1)Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1306610-18-3 |
Source
|
Record name | 5-bromo-2-methyl-2H-1,2,3-triazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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